
4-(2-Cyclopropylethoxy)aniline hydrochloride
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Overview
Description
4-(2-Cyclopropylethoxy)aniline hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylethoxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with 2-cyclopropylethanol under basic conditions to form 4-(2-cyclopropylethoxy)nitrobenzene. This intermediate is then reduced to 4-(2-cyclopropylethoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropylethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as palladium on carbon (Pd/C) or iron powder.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted aniline derivatives and quinone compounds .
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound serves as a versatile building block in organic synthesis. It undergoes several types of reactions:
- Oxidation : It can be oxidized to form quinone derivatives.
- Reduction : The nitro group can be reduced to an amine using agents like palladium on carbon.
- Electrophilic Aromatic Substitution : The aniline group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Varies by specific reaction |
Reduction | Palladium on carbon, iron powder | Typically under acidic conditions |
Electrophilic Substitution | Halogens, sulfonyl chlorides | Varies by electrophile used |
These reactions highlight the compound's utility in synthesizing various substituted anilines and quinone compounds.
4-(2-Cyclopropylethoxy)aniline hydrochloride has garnered attention for its biological properties:
- Antimicrobial Activity : Recent studies indicate effectiveness against resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. In vitro assays report minimum inhibitory concentrations (MIC) that suggest promising therapeutic potential.
Pathogen | MIC (mg/L) | Standard Control (Rifampin) |
---|---|---|
Acinetobacter baumannii | 1 | 0.03 |
Pseudomonas aeruginosa | 0.5 | 0.016 |
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. This activity could be beneficial in treating inflammatory conditions.
In Vivo Pharmacokinetic Studies
Research on related compounds has underscored the importance of pharmacokinetics in evaluating efficacy. For instance, studies have shown that structural variations significantly impact bioavailability and metabolic conversion.
Efficacy in Animal Models
In a BALB/c mouse model infected with Mycobacterium tuberculosis, related compounds demonstrated good in vitro activity but limited efficacy in vivo due to differences in absorption and metabolism. This highlights the necessity for thorough testing across different biological contexts.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-(2-Cyclopropylethoxy)aniline hydrochloride include:
- 4-(2-Ethoxy)aniline hydrochloride
- 4-(2-Propoxy)aniline hydrochloride
- 4-(2-Butoxy)aniline hydrochloride
Uniqueness
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous .
Biological Activity
4-(2-Cyclopropylethoxy)aniline hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
The synthesis of this compound typically involves the following steps:
- Preparation of Intermediate : Reaction of 4-nitrophenol with 2-cyclopropylethanol under basic conditions to form 4-(2-cyclopropylethoxy)nitrobenzene.
- Reduction : The nitro group is reduced to an amine using reducing agents such as palladium on carbon or iron powder.
- Formation of Hydrochloride Salt : The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.
This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and electrophilic aromatic substitution, making it versatile for further modifications in synthetic chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It can act as an inhibitor or activator of certain enzymes and receptors, influencing various signaling pathways. The unique cyclopropyl group enhances its steric and electronic properties, potentially affecting its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. In vitro assays have demonstrated its effectiveness against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to conventional antibiotics .
Pathogen | MIC (mg/L) | Standard Control (Rifampin) |
---|---|---|
Acinetobacter baumannii | 1 | 0.03 |
Pseudomonas aeruginosa | 0.5 | 0.016 |
These results indicate that the compound possesses promising antimicrobial properties, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
In addition to its antimicrobial activity, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Research into similar compounds has shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship (SAR) analysis indicates that modifications in the aniline structure can enhance anti-inflammatory potency .
Case Studies
- In Vivo Pharmacokinetic Studies : A study conducted on related compounds demonstrated the importance of understanding pharmacokinetics in evaluating efficacy. For instance, compounds were administered at varying doses to assess bioavailability and metabolic conversion, revealing that structural variations significantly impact pharmacokinetic profiles .
- Efficacy in Animal Models : Another study tested related compounds in a BALB/c mouse model infected with Mycobacterium tuberculosis. Despite demonstrating good in vitro activity, some compounds showed limited efficacy in vivo due to differences in absorption and metabolism . This highlights the necessity for thorough testing across different biological contexts.
Properties
IUPAC Name |
4-(2-cyclopropylethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJQLNIQJGDSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOC2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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